

Application Notes and Protocols for AU-24118 in In Vivo Mouse Models

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Compound of Interest

Compound Name: AU-24118

Cat. No.: B12372867

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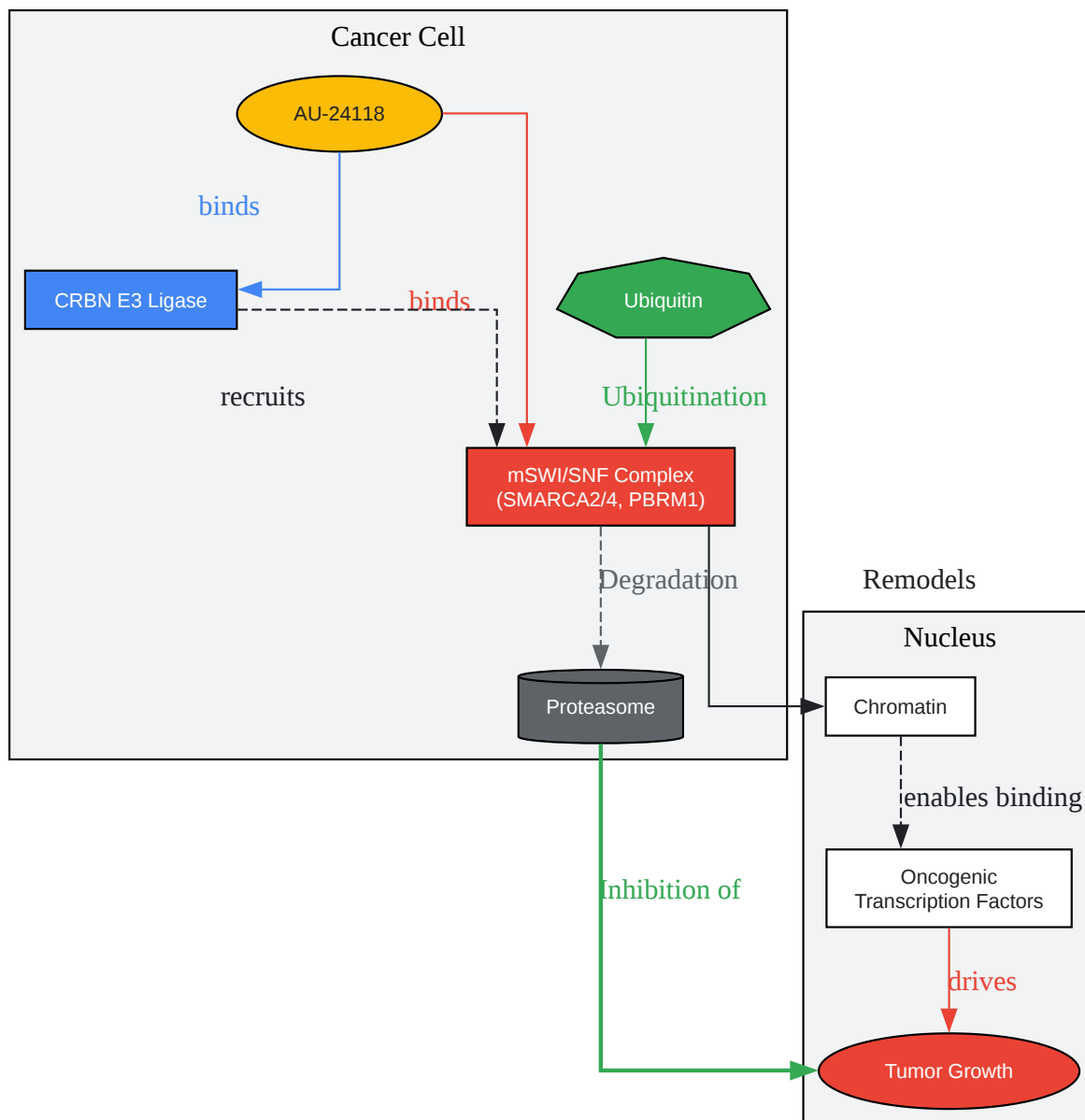
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **AU-24118**, an orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader, in in vivo mouse models of cancer. **AU-24118** targets the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as PBRM1, for degradation, offering a promising therapeutic strategy for enhancer-driven cancers.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mechanism of Action

AU-24118 is a second-generation, orally bioavailable PROTAC that potently and selectively degrades the ATPase subunits of the mammalian switch/sucrose nonfermentable (mSWI/SNF) chromatin remodeling complex, SMARCA2 and SMARCA4, along with the PBRM1 subunit.[\[1\]](#)[\[6\]](#)[\[7\]](#) It functions by linking a ligand that binds to the bromodomains of SMARCA2 and SMARCA4 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[\[8\]](#)[\[9\]](#) This proximity induces the ubiquitination and subsequent proteasomal degradation of the target proteins.[\[6\]](#) The degradation of these key mSWI/SNF components impedes the chromatin accessibility of oncogenic transcription factors, leading to tumor regression in preclinical models.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)



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Figure 1: Mechanism of action of **AU-24118**.

In Vivo Efficacy in a Castration-Resistant Prostate Cancer (CRPC) Mouse Model

AU-24118 has demonstrated significant anti-tumor activity in a VCaP human prostate cancer xenograft model in mice.[\[1\]](#)

Quantitative Data Summary

Parameter	Value	Reference
Animal Model	Six-week-old male CB17 SCID mice	[8]
Tumor Model	VCaP human prostate cancer cell line xenograft	[1][8]
Drug Formulation	AU-24118 dissolved in PEG200, then mixed with 5 volumes of 10% D- α -Tocopherol polyethylene glycol 1000 succinate.	[1]
Dosing Regimen	15 mg/kg, administered via oral gavage, three times per week.	[1][8]
Combination Therapy	Enzalutamide (10 mg/kg), administered via oral gavage, five times per week.	[1][8]
Observed Efficacy	Induced tumor regression as a single agent.	[1][6]
Enhanced tumor regression when combined with enzalutamide, with some tumors becoming unpalpable.	[1][8][9]	[8][9]
Pharmacodynamic Effects	Downregulation of SMARCA2, SMARCA4, PBRM1, AR, ERG, C-Myc, and Ki-67.	[1][8]
Induction of apoptosis, as indicated by increased cleaved PARP levels.	[8][9]	
Tolerability	No significant changes in body weight were observed, indicating good tolerability.	[1][8]

Pharmacokinetic Profile in Mice

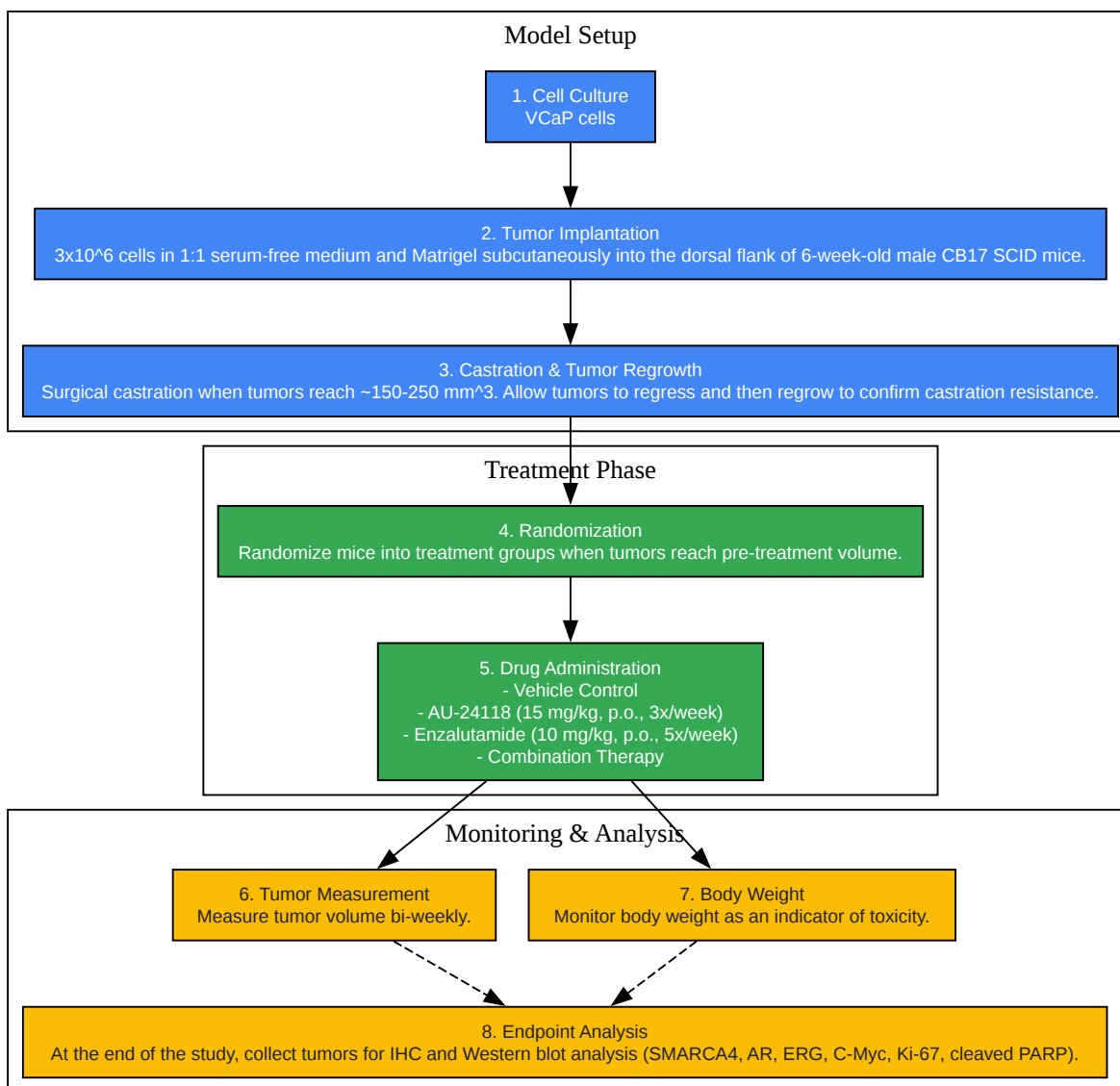
Parameter	Value (at 10 mg/kg oral gavage)	Reference
Oral Bioavailability (%F)	33.4%	[1]

Dose (mg/kg)	Cmax (ng/mL)	AUC (ng*h/mL)	Reference
10	1010	10800	[1]
30	2890	38900	[1]
100	4830	101000	[1]

Experimental Protocols

VCaP Xenograft Mouse Model Protocol

This protocol outlines the key steps for evaluating the efficacy of **AU-24118** in a CRPC xenograft model.



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Figure 2: Experimental workflow for **AU-24118** in a VCaP CRPC mouse model.

Materials:

- VCaP human prostate cancer cells
- Six-week-old male CB17 SCID mice[8]
- Serum-free cell culture medium
- Matrigel
- **AU-24118**
- Vehicle solution (e.g., PEG200 and 10% D-α-Tocopherol polyethylene glycol 1000 succinate) [1]
- Enzalutamide (optional, for combination studies)
- Calipers for tumor measurement
- Animal scale

Procedure:

- **Cell Preparation:** Culture VCaP cells under standard conditions. Prior to injection, resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 3×10^6 cells per injection volume.
- **Tumor Implantation:** Subcutaneously inject the cell suspension into the dorsal flank of the mice.
- **Tumor Growth and Castration:** Monitor tumor growth. Once tumors reach a volume of approximately 150-250 mm³, perform surgical castration.
- **Confirmation of Castration Resistance:** Following castration, tumor volumes will initially decrease. Continue to monitor the mice until tumors regrow to their pre-castration size, confirming the establishment of a castration-resistant state.

- Randomization and Treatment: Once tumors have regrown, randomize the mice into the desired treatment groups (e.g., vehicle, **AU-24118**, enzalutamide, combination).
- Drug Administration:
 - Prepare **AU-24118** by first dissolving it in PEG200, followed by the addition of five volumes of 10% D- α -Tocopherol polyethylene glycol 1000 succinate with vigorous mixing. [\[1\]](#)
 - Administer **AU-24118** via oral gavage at a dose of 15 mg/kg, three times per week. [\[1\]](#)[\[8\]](#)
 - For combination studies, administer enzalutamide via oral gavage at 10 mg/kg, five times per week. [\[1\]](#)
- Monitoring:
 - Measure tumor dimensions with calipers twice a week and calculate tumor volume.
 - Record the body weight of each mouse at the time of tumor measurement to monitor for any treatment-related toxicity.
- Endpoint Analysis:
 - At the conclusion of the study, euthanize the mice and excise the tumors.
 - A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical (IHC) analysis of protein expression (e.g., SMARCA4, AR, ERG, C-Myc, Ki-67). [\[1\]](#)
 - Another portion of the tumor can be snap-frozen for subsequent Western blot analysis to confirm the degradation of target proteins and assess downstream signaling effects (e.g., cleaved PARP for apoptosis). [\[8\]](#)[\[9\]](#)

Safety and Tolerability

In preclinical studies, **AU-24118** has demonstrated a favorable safety profile. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Mice treated with **AU-24118**, both as a single agent and in combination with enzalutamide, did not

exhibit significant changes in body weight, suggesting good tolerability at the efficacious dose. [1][8]

Conclusion

AU-24118 is a potent and orally bioavailable PROTAC degrader of key mSWI/SNF complex subunits. The provided protocols and data support its use in preclinical mouse models of cancer, particularly in castration-resistant prostate cancer. These application notes serve as a guide for researchers to design and execute in vivo studies to further explore the therapeutic potential of **AU-24118**.

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